
2-Bromo-4-(4-chloro-phenyl)-nicotinic acid
Übersicht
Beschreibung
2-Bromo-4-(4-chloro-phenyl)-nicotinic acid (2-BCPN) is a synthetic organic compound belonging to the class of nicotinic acids. It is a white crystalline solid with a molecular weight of 310.5 g/mol and a melting point of 132-134 °C. 2-BCPN is used primarily in scientific research and laboratory experiments, and its properties and applications have been the subject of numerous studies.
Wissenschaftliche Forschungsanwendungen
Nicotinic Acid in Dyslipidemia Treatment
Nicotinic acid (niacin) is recognized for its effectiveness in modifying lipid profiles, which contributes to reduced morbidity and mortality in patients with cardiovascular diseases. This compound has been used for over 50 years to treat dyslipidemia, showcasing its ability to lower low-density lipoprotein cholesterol (LDL-C) and lipoprotein(a) while being the most effective agent available for raising high-density lipoprotein cholesterol (HDL-C) (Shen & Colletti, 2009). Despite its beneficial effects, the usage of niacin is often limited due to side effects like flushing, which has led to the development of high-affinity nicotinic acid receptor agonists aimed at improving efficacy and patient compliance (Hong C Shen & S. Colletti, 2009).
Pharmacological Review and Potential for Further Research
Chlorogenic acid (CGA), a phenolic compound related to the structural components of the specified compound, exhibits various therapeutic roles including antioxidant activity, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension, and as a central nervous system stimulator. This highlights the compound's significant potential in treating disorders such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. The extensive range of CGA's biological and pharmacological effects underlines the importance of phenolic compounds in medical research, suggesting a potential area of study for derivatives of nicotinic acid such as 2-Bromo-4-(4-chloro-phenyl)-nicotinic acid (Naveed et al., 2018).
Anticancer Potential of Nicotinic Acid Derivatives
Research on nicotinic acid derivatives reveals their importance in developing anticancer drugs, highlighting the wide variety of biological properties these compounds display. The exploration of synthetic approaches for anticancer drugs based on nicotinic acid since 2001 showcases the ongoing interest in utilizing this compound's derivatives for cancer treatment. The review suggests significant work has been accomplished in synthesizing and investigating the anticancer potential of nicotinamide derivatives, indicating a rich area for future research to develop efficient anticancer drugs (Jain et al., 2020).
Eigenschaften
IUPAC Name |
2-bromo-4-(4-chlorophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrClNO2/c13-11-10(12(16)17)9(5-6-15-11)7-1-3-8(14)4-2-7/h1-6H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBRYBJHIGRLEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=NC=C2)Br)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601220481 | |
| Record name | 2-Bromo-4-(4-chlorophenyl)-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601220481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(4-chloro-phenyl)-nicotinic acid | |
CAS RN |
147078-81-7 | |
| Record name | 2-Bromo-4-(4-chlorophenyl)-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147078-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-(4-chlorophenyl)-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601220481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,5S,6s)-Benzyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3241477.png)
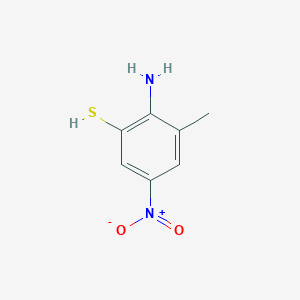

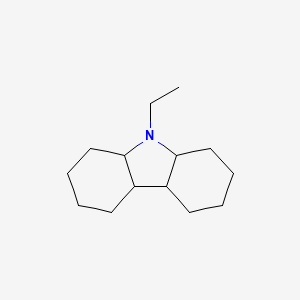
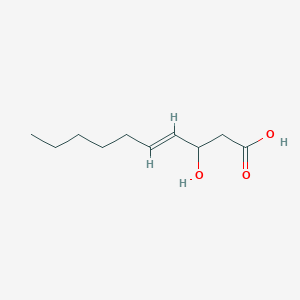
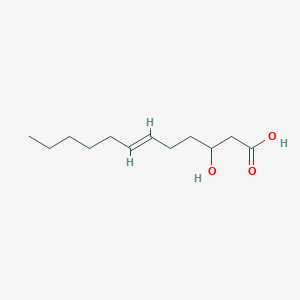


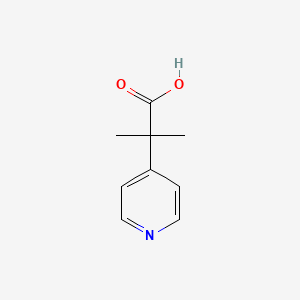
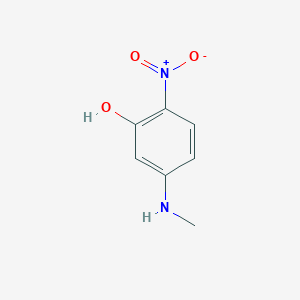

![[2,2'-Bipyridin]-4(1H)-one](/img/structure/B3241554.png)
![Thiourea, N-[(1S,2S)-2-(1-pyrrolidinyl)cyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-](/img/structure/B3241556.png)